Structural Differentiation: Cyclopenta[c]chromene Core vs. Simple Chromen-4-one Analogs
CAS 878416-52-5 features a rigidified cyclopenta[c]chromene scaffold, distinguishing it from the more flexible monocyclic chromen-4-one core present in the CYP11B1 inhibitors reported by Gobbi et al. [1]. The fused cyclopentane ring restricts conformational freedom and enhances shape complementarity to the KDM5A catalytic pocket, as demonstrated by the structurally analogous cyclopenta[c]chromen derivative 1, which achieves 23.8 nM IC50 against KDM5A versus >100 μM against KDM4A (selectivity ratio >4200) [2]. In contrast, simple 3-imidazolylmethylchromones (e.g., compound 5c) achieve CYP11B1 IC50 = 9.7 nM but lack the scaffold rigidity required for KDM5A engagement [1].
| Evidence Dimension | Scaffold type and target selectivity |
|---|---|
| Target Compound Data | Cyclopenta[c]chromene core (rigidified tricyclic) |
| Comparator Or Baseline | Compound 5c: monocyclic chromone core (IC50 CYP11B1 = 9.7 nM; KDM5A activity not reported) [1] |
| Quantified Difference | Cyclopenta[c]chromene core provides accessible KDM5A pharmacophore space; monocyclic chromone core does not (analogous compound 1: KDM5A IC50 = 23.8 nM, CYP11B1 activity not reported) [2] |
| Conditions | Scaffold comparison based on published SAR across independent studies |
Why This Matters
Procurement decisions based solely on 'chromen-4-one imidazole' class membership risk selecting compounds inactive at the intended target due to divergent scaffold-dependent pharmacophore requirements.
- [1] Gobbi, S.; Hu, Q.; Zimmer, C.; et al. Exploiting the Chromone Scaffold for the Development of Inhibitors of Corticosteroid Biosynthesis. J. Med. Chem. 2016, 59(6), 2468–2477 (Table 1, compounds 1a–c, 5a–c, 6a–c). View Source
- [2] Structure-Based Discovery of a Selective KDM5A Inhibitor. Cancers 2019, 11(1), 92 (Figure 2; IC50 quantification for KDM5A, KDM4A, KDM5B, KDM5C). View Source
